3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a cyanoacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the cyanoacrylamide moiety: The final step involves the addition of a cyanoacrylamide group to the substituted furan ring, typically through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-(5-(3-Bromophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological properties and applications compared to similar compounds .
Properties
Molecular Formula |
C14H9ClN2O2 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-3-1-2-9(6-11)13-5-4-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18) |
InChI Key |
SCICCTQWOXUTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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